molecular formula C17H18N2O5S B6520773 N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide CAS No. 896318-91-5

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide

Cat. No.: B6520773
CAS No.: 896318-91-5
M. Wt: 362.4 g/mol
InChI Key: RTEOOQUFUIORHN-UHFFFAOYSA-N
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Description

N'-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide is a synthetic organic compound characterized by a hybrid structure featuring:

  • Furan-2-yl ethyl moiety: A heterocyclic furan ring attached via an ethyl chain, which may enhance lipophilicity or receptor interaction.
  • Cyclopropylethanediamide core: A rigid cyclopropyl-substituted ethanediamide (oxamide) bridge, influencing conformational rigidity and hydrogen-bonding capacity.

However, its exact therapeutic class remains unconfirmed in the provided evidence.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c20-16(17(21)19-12-8-9-12)18-11-15(14-7-4-10-24-14)25(22,23)13-5-2-1-3-6-13/h1-7,10,12,15H,8-9,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEOOQUFUIORHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonyl and furan intermediates, followed by their coupling with cyclopropylethanediamide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzenesulfonyl group can be reduced to a benzene ring with different substituents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and benzenesulfonyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzenesulfonyl group may produce benzene derivatives.

Scientific Research Applications

N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl and furan groups can participate in binding interactions, while the cyclopropyl group may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and lead to specific therapeutic effects.

Comparison with Similar Compounds

Comparison with Ranitidine-Related Compounds (H₂ Antagonists)

Key Compounds from USP 31 ():

  • Ranitidine Related Compound B: N,N'-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine.
  • Structural Similarities :
    • Presence of furan rings and sulfur-containing linkages (e.g., sulfanyl groups).
    • Ethylenediamine-derived backbones.
  • Key Differences :
Feature Target Compound Ranitidine Analogs
Sulfur Group Benzenesulfonyl Sulfanyl (S–) or sulfide (S–S)
Amino Substituents Cyclopropylethanediamide Dimethylamino and nitro groups
Core Structure Oxamide bridge Nitroethenediamine

Functional Implications :

  • The benzenesulfonyl group in the target compound may improve oxidative stability compared to sulfanyl groups in ranitidine analogs, which are prone to disulfide formation .

Comparison with Ethylenediamine-Based Pharmaceutical Salts

Example: Benzathine Benzylpenicillin ()

  • Structure : Dibenzylethylenediamine salt of benzylpenicillin.
  • Similarities :
    • Ethylenediamine-derived backbone (shared with the oxamide core).
  • Differences :
Feature Target Compound Benzathine Benzylpenicillin
Function Likely small-molecule drug Antibiotic salt (formulation aid)
Key Groups Furan, benzenesulfonyl Benzylpenicillin β-lactam core
Ionic Character Neutral oxamide Cationic diamine salt

Functional Implications :

  • The target compound’s neutral oxamide core may enhance blood-brain barrier penetration compared to the ionic dibenzylethylenediamine in penicillin salts .

Comparison with Furan-Containing Ethanediamide Derivatives

Examples from :

  • N-(furan-2-ylmethyl)-2-[(4-methylsulfanylphenyl)carbamoyl-propyl-amino]-N-(phenylmethyl)ethanamide
  • N-cyclopentyl-N'-propan-2-yl-ethanediamide

Structural Overlaps :

  • Furan rings and ethanediamide backbones.
  • Sulfur-containing substituents (e.g., methylsulfanyl).

Divergences :

Feature Target Compound Analogs
Sulfur Group Benzenesulfonyl Methylsulfanyl or benzothiazole
Substituents Cyclopropyl Cyclopentyl, isopropyl

Functional Implications :

  • Cyclopropyl’s rigidity could enhance metabolic resistance relative to bulkier cyclopentyl groups .

Hypothesized Pharmacological Properties

  • Metabolic Stability : Benzenesulfonyl and cyclopropyl groups may reduce cytochrome P450-mediated degradation.
  • Solubility : Moderate lipophilicity due to furan and aromatic groups; may require formulation aids for bioavailability.

Comparative Data Table

Compound Core Structure Key Functional Groups Pharmacological Class
Target Compound Oxamide Benzenesulfonyl, cyclopropyl Undefined (hypothetical)
Ranitidine Related Compound B Nitroethenediamine Dimethylamino, sulfanyl H₂ Antagonist
Benzathine Benzylpenicillin Ethylenediamine salt β-lactam, dibenzyl Antibiotic salt
N-cyclopentyl-N'-propan-2-yl-ethanediamide Oxamide Cyclopentyl, isopropyl Undefined

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